SiR-PEG4-alkyne
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Overview
Description
SiR-PEG4-alkyne is a near-infrared rhodamine fluorescent dye containing silica and alkynyl groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG4-alkyne involves the conjugation of a rhodamine dye with a polyethylene glycol (PEG) linker and an alkyne group. The general synthetic route includes:
Preparation of Rhodamine Dye:
PEGylation: The rhodamine dye is then conjugated with a PEG linker. This step typically involves the activation of the PEG linker with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the rhodamine dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of the rhodamine dye using industrial reactors.
PEGylation in Bulk: Conjugation of the rhodamine dye with PEG linkers in large quantities.
Introduction of Alkyne Group: Large-scale introduction of the alkyne group using industrial-grade reagents and reactors
Chemical Reactions Analysis
Types of Reactions: SiR-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a triazole ring through the reaction of an azide with an alkyne in the presence of a copper catalyst .
Common Reagents and Conditions:
Reagents: Azides, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate), and solvents such as dimethyl sulfoxide (DMSO) or water.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation of the copper catalyst
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound reacts with an azide-containing molecule to form a stable triazole linkage .
Scientific Research Applications
SiR-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, including targeted drug delivery systems and imaging probes
Industry: Applied in the production of fluorescent dyes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of SiR-PEG4-alkyne involves its use in click chemistry reactions. The alkyne group of this compound reacts with azide-containing molecules to form a stable triazole linkage through the CuAAC reaction. This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules .
Molecular Targets and Pathways:
Molecular Targets: Azide-containing molecules, such as modified proteins, nucleic acids, and other biomolecules.
Pathways Involved: The CuAAC reaction pathway, which involves the formation of a copper-acetylide intermediate, followed by cycloaddition with an azide to form a triazole ring
Comparison with Similar Compounds
Alkyne-PEG4-maleimide: Another compound used in click chemistry, containing an alkyne group and a maleimide group for conjugation with thiol-containing molecules
Biotin-PEG4-alkyne: A biotinylated alkyne compound used for labeling azide-containing molecules in biological systems.
Uniqueness of SiR-PEG4-alkyne: this compound is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. Additionally, its PEG linker provides enhanced solubility and reduced non-specific binding, making it highly suitable for biological applications .
Properties
Molecular Formula |
C38H47N3O7Si |
---|---|
Molecular Weight |
685.9 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C38H47N3O7Si/c1-8-16-44-18-20-46-22-23-47-21-19-45-17-15-39-36(42)27-9-12-30-33(24-27)38(48-37(30)43)31-13-10-28(40(2)3)25-34(31)49(6,7)35-26-29(41(4)5)11-14-32(35)38/h1,9-14,24-26H,15-23H2,2-7H3,(H,39,42) |
InChI Key |
CVDBHPWKTKBFEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCC#C)C(=O)O3 |
Origin of Product |
United States |
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